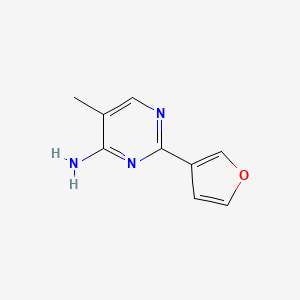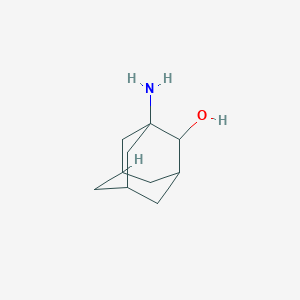
1-Amino-adamantan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-adamantan-2-ol is an organic compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to the adamantane framework, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
1-Amino-adamantan-2-ol, also known as 1-Amino-2-adamantanol, is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives are known for their unique stability and reactivity when compared to simple hydrocarbon derivatives . This reactivity is likely to influence the interaction of this compound with its targets.
Biochemical Pathways
Adamantane derivatives are known to influence a variety of biochemical processes due to their unique structural and chemical properties .
Pharmacokinetics
The adamantane moiety is known to increase the lipophilicity of drugs, which can improve their pharmacological properties .
Result of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
The unique structure of adamantane derivatives is known to confer stability under a variety of conditions .
Biochemical Analysis
Biochemical Properties
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .
Cellular Effects
The cellular effects of 1-Amino-adamantan-2-ol are currently unknown. Other adamantane derivatives have been shown to have significant effects on cells. For example, amantadine, an adamantane derivative, has potent anti-Influenza A activity .
Temporal Effects in Laboratory Settings
Adamantane derivatives are known for their stability, which makes them suitable for long-term studies .
Metabolic Pathways
Adamantane itself is known to undergo various transformations, including oxidation of the C–H bond to a selected functional group .
Subcellular Localization
Other adamantane derivatives have been shown to localize in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-adamantan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-adamantan-2-ol using hydrogen in the presence of a palladium catalyst. Another method includes the reaction of 1-adamantanone with hydroxylamine to form 1-amino-adamantan-2-one, followed by reduction with sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts to ensure high yields and purity. The choice of solvents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-adamantan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 1-Keto-adamantan-2-ol or 1-carboxy-adamantan-2-ol.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
1-Amino-adamantan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its antiviral and neuroprotective properties, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of high-performance materials and as a precursor for various functionalized adamantane derivatives.
Comparison with Similar Compounds
1-Hydroxy-adamantane: Lacks the amino group, making it less versatile in certain chemical reactions.
1-Amino-adamantane: Lacks the hydroxyl group, limiting its reactivity in oxidation reactions.
2-Amino-adamantane: Similar structure but different position of the amino group, affecting its chemical behavior.
Uniqueness: 1-Amino-adamantan-2-ol’s combination of amino and hydroxyl groups provides a unique reactivity profile, allowing it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in the synthesis of multifunctional compounds and in applications requiring specific molecular interactions.
Properties
IUPAC Name |
1-aminoadamantan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-10-4-6-1-7(5-10)3-8(2-6)9(10)12/h6-9,12H,1-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUMSDCJVYEECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
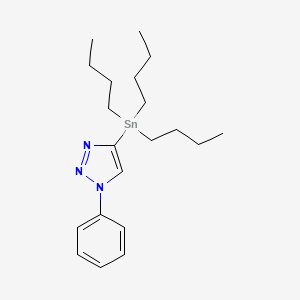
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2743983.png)
![2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2743984.png)

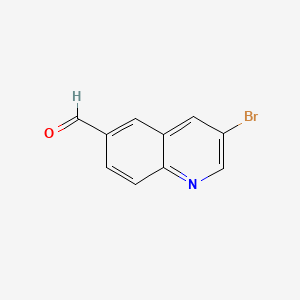
![2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2743988.png)
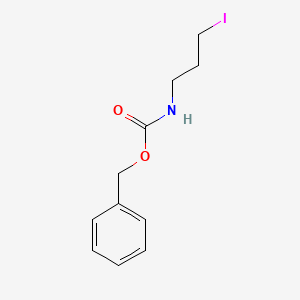
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2743990.png)
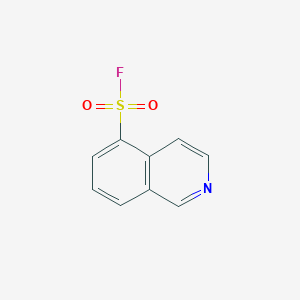
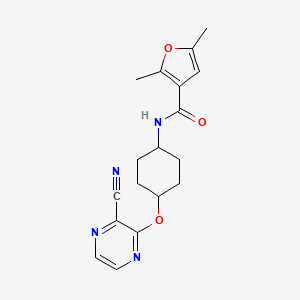
![1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2743997.png)
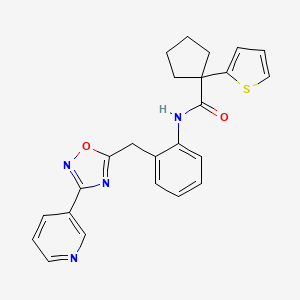
![11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate](/img/structure/B2744001.png)
